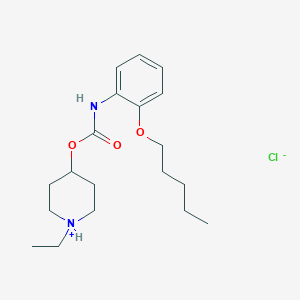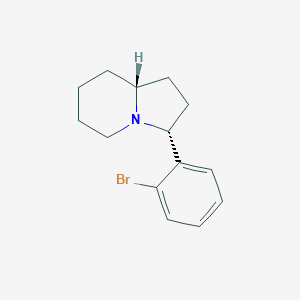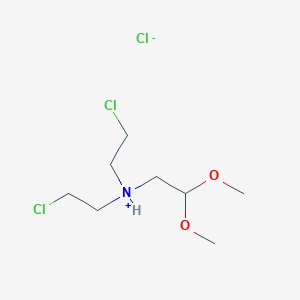![molecular formula C16H36ClNO2 B217133 cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile CAS No. 103495-49-4](/img/structure/B217133.png)
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile, also known as HC-030031, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. HC-030031 has shown promise in preclinical studies as a treatment for various pain conditions, and its mechanism of action and physiological effects are of great interest to researchers.
Mécanisme D'action
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile is a selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. TRPA1 is activated by various stimuli, including cold temperature, mechanical stress, and chemical irritants. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile blocks the activation of TRPA1 by covalently binding to a specific cysteine residue on the channel, thereby preventing the influx of calcium ions and the subsequent release of neurotransmitters that mediate pain and inflammation.
Biochemical and physiological effects:
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has been shown to have potent analgesic and anti-inflammatory effects in preclinical models. It has been demonstrated to reduce pain and inflammation in models of neuropathic pain, inflammatory pain, and migraine. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has also been shown to reduce airway hyperresponsiveness and inflammation in models of asthma and COPD, as well as to improve bladder function in models of bladder disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile is a potent and selective inhibitor of the TRPA1 ion channel, making it a valuable tool for studying the role of TRPA1 in pain and inflammation. Its specificity for TRPA1 also reduces the likelihood of off-target effects. However, cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile. One area of interest is the development of more stable and soluble analogs of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile that could be used in a wider range of experimental settings. Another area of interest is the investigation of the potential use of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile in the treatment of other conditions, such as itch and pruritus. Additionally, further studies are needed to elucidate the long-term safety and efficacy of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile involves several steps, including the condensation of 1,3-cyclopentadiene with ethyl acrylate, followed by a Diels-Alder reaction with maleic anhydride. The resulting adduct is then reduced to the corresponding diol, which is converted to the nitrile through a Mitsunobu reaction. The final product is obtained through a resolution process using chiral HPLC.
Applications De Recherche Scientifique
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has shown efficacy in preclinical models of various pain conditions, including neuropathic pain, inflammatory pain, and migraine. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has also been investigated for its potential use in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as in the treatment of bladder disorders.
Propriétés
Numéro CAS |
103495-49-4 |
|---|---|
Nom du produit |
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile |
Formule moléculaire |
C16H36ClNO2 |
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
4-hydroxytricyclo[3.1.0.02,6]hexane-3-carbonitrile |
InChI |
InChI=1S/C7H7NO/c8-1-2-3-4-5(3)6(4)7(2)9/h2-7,9H |
Clé InChI |
OYLCLOGYABGECX-UHFFFAOYSA-N |
SMILES |
C(#N)C1C2C3C2C3C1O |
SMILES canonique |
C(#N)C1C2C3C2C3C1O |
Synonymes |
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)


![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)



